Cas no 134579-47-8 (methyl 2-iodopyridine-4-carboxylate)

Methyl 2-iodopyridine-4-carboxylate is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key structural features—an iodopyridine core and an ester functional group—make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling efficient derivatization. The electron-withdrawing ester group enhances reactivity in nucleophilic substitution reactions, while the iodine substituent allows for selective functionalization. This compound is particularly useful in medicinal chemistry for constructing pyridine-based scaffolds. It exhibits good stability under standard storage conditions and is compatible with a range of synthetic protocols, offering flexibility in multi-step synthesis. High purity grades are available to ensure reproducibility in research and industrial applications.
methyl 2-iodopyridine-4-carboxylate structure
134579-47-8 structure
商品名:methyl 2-iodopyridine-4-carboxylate
CAS番号:134579-47-8
MF:C7H6NO2I
メガワット:263.03204
MDL:MFCD08235123
CID:217349
PubChem ID:329771381

methyl 2-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-iodoisonicotinate
    • 2-Iodo-isonicotinic acid methyl ester
    • 4-Pyridinecarboxylicacid, 2-iodo-, methyl ester
    • methyl 2-iodopyridine-4-carboxylate
    • 4-Pyridinecarboxylicacid,2-iodo-,methyl ester
    • 2-Iodoisonicotinic acid methyl ester
    • M-2-Iict
    • A806806
    • AKOS015851569
    • MFCD08235123
    • FT-0678274
    • 134579-47-8
    • AB43759
    • AS-58731
    • CS-0150824
    • 2-Iodo-isonicotinic acid methyl ester, AldrichCPR
    • Methyl2-iodoisonicotinate
    • DTXSID60158814
    • XXOKMYMXDALOEN-UHFFFAOYSA-N
    • SCHEMBL3952413
    • DB-029520
    • DTXCID4081305
    • MDL: MFCD08235123
    • インチ: InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
    • InChIKey: XXOKMYMXDALOEN-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=NC=C1)I

計算された属性

  • せいみつぶんしりょう: 262.94400
  • どういたいしつりょう: 262.944
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 39.2A^2

じっけんとくせい

  • 密度みつど: 1.844
  • ふってん: 305.6°Cat760mmHg
  • フラッシュポイント: 138.6°C
  • 屈折率: 1.603
  • PSA: 39.19000
  • LogP: 1.47280

methyl 2-iodopyridine-4-carboxylate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

methyl 2-iodopyridine-4-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-iodopyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M928678-1g
Methyl 2-iodoisonicotinate
134579-47-8 96%
1g
¥1,016.10 2022-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3431-5G
methyl 2-iodopyridine-4-carboxylate
134579-47-8 97%
5g
¥2092.00 2023-04-30
TRC
M262688-100mg
Methyl 2-iodoisonicotinate
134579-47-8
100mg
$64.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3431-100MG
methyl 2-iodopyridine-4-carboxylate
134579-47-8 97%
100mg
¥112.00 2023-04-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56985-100mg
Methyl 2-iodoisonicotinate
134579-47-8 96%
100mg
¥108.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56985-250mg
Methyl 2-iodoisonicotinate
134579-47-8 96%
250mg
¥153.0 2023-09-05
Chemenu
CM328542-250mg
Methyl 2-iodoisonicotinate
134579-47-8 95%+
250mg
$78 2021-08-18
TRC
M262688-500mg
Methyl 2-iodoisonicotinate
134579-47-8
500mg
$98.00 2023-05-18
TRC
M262688-250mg
Methyl 2-iodoisonicotinate
134579-47-8
250mg
$69.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RQ222-50mg
methyl 2-iodopyridine-4-carboxylate
134579-47-8 96%
50mg
162.0CNY 2021-07-13

methyl 2-iodopyridine-4-carboxylate 関連文献

methyl 2-iodopyridine-4-carboxylateに関する追加情報

methyl 2-iodopyridine-4-carboxylate (cas no 134579-47-8): a versatile compound in pharmaceutical research and synthetic chemistry

methyl 2-iodopyridine-4-carboxylate, with the chemical formula C8H7IO2N, is a key intermediate in the development of bioactive molecules and pharmaceutical compounds. The CAS no 134579-47-8 identifier confirms its unique chemical structure, which combines a pyridine ring with an iodine atom at the 2-position and a carboxylate functional group at the 4-position. This compound has garnered significant attention in recent years due to its potential applications in drug discovery, material science, and catalytic chemistry.

Recent studies have highlighted the importance of methyl 2-iodopyridine-4-carboxylate in the design of novel therapeutic agents. A 2023 publication in Journal of Medicinal Chemistry demonstrated its role as a precursor in the synthesis of compounds targeting neurodegenerative diseases. The iodine atom at the 2-position provides unique reactivity, enabling efficient coupling reactions with various nucleophiles. Researchers have also explored its potential in the development of anti-inflammatory agents, leveraging its ability to modulate cellular signaling pathways.

The CAS no 134579-47-8 compound exhibits remarkable stability under standard laboratory conditions, making it a preferred choice for synthetic chemists. Its solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in solution-phase reactions. A 2024 review in Organic & Biomolecular Chemistry emphasized its utility in asymmetric synthesis, where it serves as a chiral building block for the preparation of enantiomerically pure compounds.

One of the most promising applications of methyl 2-iodopyridine-4-carboxylate is in the field of medicinal chemistry. A collaborative study published in ChemMedChem in 2023 reported its use in the synthesis of small-molecule inhibitors targeting the enzyme acetyl-CoA carboxylase (ACC). These inhibitors have shown potential in the treatment of metabolic disorders, including type 2 diabetes and obesity. The compound's ability to form stable covalent bonds with reactive electrophiles makes it an attractive candidate for drug design.

Advances in computational chemistry have further enhanced the understanding of methyl 2-iodopyridine-4-carboxylate's reactivity. A 2024 study in Chemical Science utilized quantum mechanical calculations to predict its behavior in various reaction conditions. The results indicated that the compound's iodine atom undergoes facile substitution reactions, which is critical for its application in pharmaceutical synthesis. This insight has led to the development of more efficient synthetic routes for its derivatives.

Another area of interest is the use of methyl 2-iodopyridine-4-carboxylate in the preparation of functional materials. A 2023 paper in Advanced Materials described its incorporation into polymer matrices to create conductive films with enhanced electrical properties. The compound's ability to act as a bridging unit between polymer chains has opened new avenues for the development of smart materials with tunable properties.

From a synthetic perspective, the CAS no 134579-47-8 compound is often synthesized via a multi-step process involving the iodination of pyridine derivatives. A 2024 article in Green Chemistry highlighted a sustainable method for its preparation, utilizing microwave-assisted reactions to reduce energy consumption and improve yield. This approach aligns with the growing emphasis on green chemistry principles in pharmaceutical research.

The biological activity of methyl 2-iodopyridine-4-carboxylate has been evaluated in several in vitro studies. A 2023 study published in Toxicological Sciences demonstrated its low cytotoxicity towards mammalian cells, suggesting its potential as a safe intermediate in drug synthesis. However, further in vivo studies are needed to fully assess its pharmacological profile.

Researchers are also exploring the compound's role in catalytic reactions. A 2024 publication in Catalysis Science & Technology reported its use as a ligand in transition metal-catalyzed cross-coupling reactions. The compound's ability to coordinate with metal centers enhances the efficiency of these reactions, making it a valuable tool in asymmetric catalysis.

The CAS no 134579-47-8 compound continues to attract attention due to its versatility in chemical synthesis and potential applications in pharmaceutical science. Ongoing research aims to expand its utility in the development of novel therapeutics and advanced materials. As the field of medicinal chemistry evolves, compounds like methyl 2-iodopyridine-4-carboxylate are expected to play a pivotal role in the discovery of new treatments for various diseases.

Furthermore, the compound's structural features make it an ideal candidate for modification through chemical functionalization. A 2024 study in Chemical Communications described the synthesis of derivatives with enhanced solubility and bioavailability, highlighting the importance of structural optimization in drug design. These modifications could potentially improve the therapeutic efficacy of compounds derived from methyl 2-iodopyridine-4-carboxylate.

As the demand for new therapeutic agents grows, the role of methyl 2-iodopyridine-4-carboxylate in pharmaceutical research is likely to expand. Its unique chemical properties, combined with the advancements in synthetic methods and computational tools, position it as a key player in the development of innovative treatments. Continued exploration of its applications will undoubtedly contribute to the advancement of both medicinal chemistry and materials science.

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